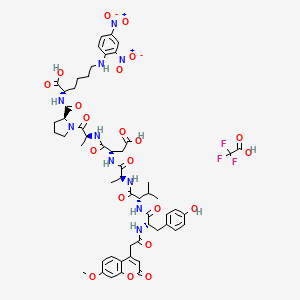

Mca-YVADAP-Lys(Dnp)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mca-YVADAP-K(Dnp)-OH es un sustrato peptídico fluorogénico comúnmente utilizado en ensayos bioquímicos para estudiar la actividad enzimática, particularmente las proteasas. El compuesto contiene un grupo 7-metoxicumarina (Mca) y una porción 2,4-dinitrofenilo (Dnp), que están involucrados en la transferencia de energía de resonancia de fluorescencia (FRET). Esto permite el monitoreo de las reacciones enzimáticas a través de cambios en la intensidad de fluorescencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Mca-YVADAP-K(Dnp)-OH implica la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del primer aminoácido a una resina, seguido de la adición secuencial de aminoácidos protegidos. El grupo Mca se acilata al N-terminal del péptido, mientras que el grupo Dnp se incorpora al péptido mediante la síntesis de un derivado de Dnp, como el ácido N-3-(2,4-dinitrofenil)-l-2,3-diaminopropiónico (Dpa) o Lys(Dnp) .

Métodos de producción industrial: La producción industrial de Mca-YVADAP-K(Dnp)-OH sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando un alto rendimiento y pureza. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas .

Análisis De Reacciones Químicas

Tipos de reacciones: Mca-YVADAP-K(Dnp)-OH se somete principalmente a reacciones de escisión enzimática. La escisión del enlace amida entre los grupos Mca y Dnp da como resultado un aumento medible de la fluorescencia, que se utiliza para monitorear la actividad enzimática .

Reactivos y condiciones comunes: El compuesto se utiliza típicamente en soluciones tampón adecuadas para ensayos de actividad enzimática. Los reactivos comunes incluyen el tampón Tris-HCl, cloruro de calcio y cloruro de magnesio. Las reacciones a menudo se llevan a cabo a pH y temperatura fisiológicos para imitar las condiciones biológicas .

Principales productos formados: El principal producto formado por la escisión enzimática de Mca-YVADAP-K(Dnp)-OH son los grupos Mca y Dnp separados. El aumento de la fluorescencia tras la escisión se utiliza para cuantificar la actividad enzimática .

Aplicaciones Científicas De Investigación

Caspase Activity Assays

Mca-YVADAP-Lys(Dnp)-OH serves as a specific substrate for caspase-1, allowing researchers to monitor caspase activity through fluorescence. Upon cleavage at the P1 aspartic acid residue, a fluorescence signal is generated, which can be measured at an emission wavelength of 392 nm. This property makes it invaluable for studying apoptosis and related pathways in various cell types .

ACE2 Activity Measurement

The compound is also utilized to assess the activity of ACE2, an important enzyme in the renin-angiotensin system and a key player in cardiovascular health. Studies have shown that this compound can effectively measure ACE2 activity in various biological samples, contributing to research on hypertension and heart disease .

Drug Discovery

In drug development, this compound has been employed to screen for inhibitors of proteases involved in viral infections, such as the main protease of SARS-CoV-2. Its fluorogenic properties allow for high-throughput screening assays that can identify potential therapeutic agents against viral pathogens .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Caspase Activity | Fluorogenic substrate for caspase-1 assays | Enables monitoring of apoptosis pathways |

| ACE2 Activity | Measures ACE2 enzymatic activity | Important for cardiovascular research |

| Drug Discovery | Screening for protease inhibitors | Effective in identifying antiviral compounds |

| Immunology | Studying immune responses via caspase activation | Insights into inflammation mechanisms |

Case Study 1: Caspase Activation in Drosophila

Kondo et al. (1997) demonstrated the utility of this compound in activating distinct caspase-like proteases in Drosophila cells. This study provided insights into the mechanisms of apoptosis and the role of specific caspases in developmental processes .

Case Study 2: ACE2 Inhibition by Plant Polyphenols

Recent research from the University of Ljubljana utilized this compound to assess the inhibitory potential of plant polyphenols on ACE2 activity. The findings indicated that certain polyphenols could modulate ACE2 function, highlighting potential therapeutic applications for cardiovascular diseases .

Mecanismo De Acción

Mca-YVADAP-K(Dnp)-OH funciona como un sustrato fluorogénico para las proteasas. El mecanismo implica la escisión del enlace amida entre los grupos Mca y Dnp por la enzima diana. Esta escisión interrumpe la FRET, lo que resulta en un aumento de la intensidad de fluorescencia. El cambio de fluorescencia es directamente proporcional a la actividad enzimática, lo que permite el monitoreo en tiempo real de las reacciones enzimáticas .

Comparación Con Compuestos Similares

Compuestos similares:

- Mca-APK(Dnp)

- Mca-DRVYIHPK(Dnp)

- Mca-QRPRLSHKGPMPK(Dnp)

- Mca-RPPGFSPK(Dnp)

Singularidad: Mca-YVADAP-K(Dnp)-OH es único debido a su secuencia específica y la presencia de ambos grupos Mca y Dnp, que brindan alta sensibilidad y especificidad para detectar la actividad de la proteasa. En comparación con compuestos similares, ofrece ventajas distintas en términos de eficiencia de extinción de fluorescencia y la capacidad de monitorear una amplia gama de actividades de proteasas .

Actividad Biológica

Mca-YVADAP-Lys(Dnp)-OH, also known as Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH, is a fluorogenic substrate primarily utilized in biochemical research to study the activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This compound has garnered attention due to its role in apoptosis and inflammation, making it a significant tool in understanding various biological processes.

- CAS Number : 189696-01-3

- Molecular Formula : C₅₃H₆₄N₁₀O₁₉

- Molecular Weight : 1145.13 g/mol

- Purity : ≥95%

- Solubility : Soluble in DMSO and water (approximately 1 mg/ml)

- Storage Conditions : Store at -20°C, protected from light and moisture

This compound is cleaved by caspase-1 and ACE2, leading to the release of the fluorescent moiety 7-methoxycoumarin-4-acetyl (Mca). The fluorescence emitted upon cleavage can be quantitatively measured, providing insights into enzyme activity. The excitation and emission maxima for Mca are approximately 328 nm and 420 nm, respectively .

Caspase-1 Activity

Caspase-1 plays a crucial role in the inflammatory response by processing pro-inflammatory cytokines. This compound serves as a specific substrate for caspase-1, allowing researchers to measure its activity under various conditions. Studies have shown that this substrate can effectively differentiate between active and inactive forms of caspase-1, making it invaluable for apoptosis research .

ACE2 Interaction

ACE2 is involved in regulating blood pressure and inflammation through its action on angiotensin II. The use of this compound enables the assessment of ACE2 activity, which is particularly relevant in the context of cardiovascular diseases and COVID-19 research. The ability to measure ACE2 activity can provide insights into therapeutic targets for managing these conditions .

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological activity:

- Caspase Activation in Apoptosis :

- Inflammatory Response Modulation :

- ACE2 Activity Measurement :

Summary of Key Properties

| Property | Value |

|---|---|

| CAS Number | 189696-01-3 |

| Molecular Weight | 1145.13 g/mol |

| Purity | ≥95% |

| Solubility | DMSO, water |

| Storage Temperature | -20°C |

Research Applications

| Study | Focus Area | Findings |

|---|---|---|

| Kondo et al. (1997) | Apoptosis | Activation of caspase-like proteases |

| Enari et al. (1996) | Inflammation | Sequential activation of ICE-like proteases |

| Vickers et al. (2002) | Cardiovascular Research | Hydrolysis by ACE2 |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKHBNLWUCNOC-XUFBPUFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N10O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.